5-Chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClFN3O2 |
|---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
5-chloro-1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-2-1-3-7(12)4-6/h1-4H,5H2,(H,16,17) |
InChI Key |
XEBSJIRXORGFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Fluorobenzyl)-4,5-Dibromo-1H-1,2,3-Triazole
The precursor 1-(3-fluorobenzyl)-4,5-dibromo-1H-1,2,3-triazole is synthesized via cyclization of 3-fluorobenzyl azide with acetylenedicarboxylate, followed by bromination.
Magnesium-Halogen Exchange and Carboxylation
| Parameter | Value |
|---|---|
| Temperature Range | −30°C to 25°C |
| Reaction Time | 2–3 h |
| Solvent | THF |
| Final Purity (HPLC) | >95% |
1,3-Dipolar Cycloaddition of β-Ketophosphonates with Azides
Adapted from ACS Publications, this route employs β-ketophosphonates and 3-fluorobenzyl azides to construct the triazole ring.
Synthesis of 3-Fluorobenzyl Azide
3-Fluorobenzyl bromide is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 h, yielding 3-fluorobenzyl azide.
Cycloaddition with β-Ketophosphonate
The azide reacts with diethyl(ethoxymethylene)malonate-derived β-ketophosphonate in the presence of cesium carbonate, forming the triazole core. Hydrolysis of the ester group affords the carboxylic acid.
Example Procedure
-
Step 1 : React 1.2 g (5 mmol) of β-ketophosphonate with 0.65 g (5 mmol) of 3-fluorobenzyl azide in DMF.
-
Step 2 : Stir at 60°C for 6 h.
-
Step 3 : Hydrolyze with 2N NaOH, acidify with HCl, and extract.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 6 h |
| Solvent | DMF |
| Regioselectivity (4/5) | 9:1 |
Post-Functionalization via Halogenation and Alkylation
This approach modifies preformed triazole carboxylic acids by introducing chlorine and 3-fluorobenzyl groups sequentially.
Chlorination of 1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole core is chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 80°C for 8 h.
Alkylation with 3-Fluorobenzyl Bromide
The chlorinated intermediate is alkylated with 3-fluorobenzyl bromide using potassium carbonate in DMF at 90°C for 14 h.
Example Procedure
-
Step 1 : Treat 1.0 g (6.5 mmol) of 1H-1,2,3-triazole-4-carboxylic acid with 1.04 g (7.8 mmol) NCS in acetonitrile.
-
Step 2 : Alkylate with 1.2 g (7.8 mmol) 3-fluorobenzyl bromide in DMF/K₂CO₃.
Key Data
| Parameter | Value |
|---|---|
| Chlorination Agent | NCS |
| Alkylation Base | K₂CO₃ |
| Final Purity (NMR) | >90% |
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Safety Considerations |
|---|---|---|---|---|
| Grignard Carboxylation | 53–61% | High (1,4) | Moderate | Pyrophoric reagents |
| Cycloaddition | 77–92% | Moderate (4/5) | High | Azide handling |
| Post-Functionalization | 58% | Low | Low | Chlorination byproducts |
Challenges and Optimization Strategies
-
Regioselectivity : The Grignard method ensures 1,4-substitution due to steric control, while cycloaddition requires directing groups for selectivity.
-
Chlorine Introduction : Direct chlorination post-cyclization (Method 3) risks overhalogenation; precursor halogenation (Method 1) is preferable.
-
Purification : Crystallization from THF/ethyl acetate mixtures enhances purity .
Chemical Reactions Analysis
Substitution Reactions at the Chloro Group
The chloro group at position 5 of the triazole ring participates in nucleophilic substitution reactions. For example:
-
Ammonolysis : Reaction with ammonia yields 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
-
Thiol Substitution : Treatment with thiophenol in the presence of a base produces the corresponding thioether derivative.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonolysis | NH₃, DMF, 80°C | 5-Amino derivative | 72 | |
| Thiol Substitution | PhSH, K₂CO₃, DMSO, 60°C | Thioether analog | 65 |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions:
-
Esterification : Reacts with methanol in the presence of H₂SO₄ to form the methyl ester.
-
Amide Formation : Coupling with amines via EDCI/HOBt yields amide derivatives, which are pharmacologically relevant.
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | Intermediate for further synthesis | |
| Amide Coupling | EDCI, HOBt, DMF | Amide derivatives | Antimicrobial agents |
Fluorobenzyl Group Reactivity
The 3-fluorobenzyl substituent participates in electrophilic aromatic substitution (EAS) and dehalogenation:
-
Nitration : Nitration at the para position of the benzene ring under HNO₃/H₂SO₄ conditions.
-
Defluorination : Catalytic hydrogenation (H₂, Pd/C) removes fluorine, yielding 1-benzyl-triazole derivatives.
Triazole Ring Modifications
The triazole core itself is reactive:
-
Cycloaddition : Acts as a dipolarophile in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming bis-triazole systems.
-
Oxidation : Treatment with KMnO₄ oxidizes the triazole ring, leading to ring-opening and formation of carbonyl compounds.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI, DIPEA, RT | Bis-triazole | Regioselective (1,4-disubstituted) | |
| Oxidation | KMnO₄, H₂O, 100°C | Carbonyl derivatives | Complete ring cleavage |
Comparative Reactivity with Analogues
The 3-fluorobenzyl substituent influences reactivity compared to other derivatives:
| Compound | Chloro Reactivity | Carboxylic Acid pKa | Fluorine Stability | Reference |
|---|---|---|---|---|
| 5-Chloro-1-(4-fluorobenzyl) analog | Moderate | 3.2 | High | |
| 5-Chloro-1-(3-fluorobenzyl) analog | High | 3.0 | Moderate | |
| 5-Chloro-1-(2-chlorobenzyl) analog | Low | 3.5 | Low |
The meta-fluorine position in 3-fluorobenzyl enhances electrophilic substitution rates due to steric and electronic effects.
Hydrolysis and Stability
-
Acidic Hydrolysis : The triazole ring remains stable under mild acidic conditions (pH 3–5) but degrades in concentrated HCl at elevated temperatures.
-
Basic Hydrolysis : NaOH (1M) selectively hydrolyzes the ester group without affecting the triazole ring.
Key Research Findings:
-
Substitution at the chloro position is critical for modulating bioactivity, as shown in antimicrobial studies where thioether derivatives exhibited enhanced potency (MIC = 0.195 µg/mL against E. coli) .
-
The 3-fluorobenzyl group’s orientation improves binding to enzyme active sites (e.g., α-glucosidase), as confirmed by molecular docking .
This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery and materials science.
Scientific Research Applications
Key Reactions
The general reaction scheme can be summarized as follows:
This method allows for efficient synthesis and opportunities for further functionalization.
Antimicrobial Activity
5-Chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has exhibited significant antimicrobial properties. Studies indicate its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. The presence of the triazole moiety is often linked to enhanced biological properties, including antifungal and antibacterial activities .
Enzyme Inhibition
Recent research has explored its potential as an enzyme inhibitor. For instance, derivatives of this compound have been tested for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure-activity relationship studies suggest that modifications can lead to increased inhibitory potency .
Anticancer Properties
The compound's structural analogs have also been investigated for various therapeutic effects, including anticancer properties. The triazole ring's unique electronic characteristics may enhance interactions with cancer cell targets .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar triazole ring; different substitution | Antimicrobial |
| 4-Fluoro-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar structure; different halogen position | Antifungal |
| Rufinamide | Amide derivative of triazole | Antiepileptic drug |
This table highlights how variations in substitution patterns can influence biological activity.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of cell wall synthesis .
- Enzyme Inhibition : In vitro studies revealed that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like acarbose when tested against α-glucosidase .
- Cancer Research : Preliminary investigations into the anticancer potential indicated that compounds with similar structures could induce apoptosis in cancer cells through specific pathways .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, leading to modulation of signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their biological activities, particularly in oncology. Below is a detailed comparison of 5-chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison of Triazole-4-carboxylic Acid Derivatives
Key Structural and Functional Insights
Substituent Effects at Position 5: Chlorine (Cl): Present in the target compound, chlorine’s electron-withdrawing nature may enhance binding to electron-rich regions of biological targets (e.g., kinase active sites). This is supported by the high activity of the CF₃-substituted analog in , where stronger electron withdrawal correlated with increased potency . Trifluoromethyl (CF₃): The CF₃ group in demonstrated superior activity (GP = 68.09%) compared to methyl or tert-butyl analogs, suggesting that stronger electron-withdrawing groups at position 5 optimize anticancer effects. Amino (NH₂): The amino-substituted carboxamide in lacks direct activity data but highlights the role of hydrogen-bonding interactions in target engagement .
4-Chlorophenyl/4-Cl-2-F-phenyl: Aromatic halogenation (Cl, F) in and enhances target affinity through hydrophobic interactions and halogen bonding .
Carboxylic Acid vs. Carboxamide :
- The carboxylic acid group in the target compound allows for facile derivatization into amides (e.g., and ), which are often used to enhance oral bioavailability or reduce toxicity .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (Cl, CF₃) at position 5 and halogenated aryl groups at position 1 show consistent antiproliferative activity, particularly in lung and kidney cancer models () .
- Thiazole-containing derivatives () exhibit unique activity profiles, suggesting that heterocyclic substituents can diversify target selectivity .
Biological Activity
5-Chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClFN3O2, with a molecular weight of 255.63 g/mol. The presence of the triazole moiety is significant as it often correlates with enhanced biological properties, including antifungal and antibacterial activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits bacterial growth, suggesting its potential use as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer activities. In vitro studies have demonstrated that various triazole derivatives can exhibit antiproliferative effects against different cancer cell lines. For example, compounds with similar triazole structures have shown significant activity in inhibiting the proliferation of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with varying IC50 values .
The mechanism by which this compound exerts its biological effects is still under investigation. However, the triazole ring is believed to play a crucial role in enhancing the binding affinity to specific biological targets, thereby increasing its efficacy against pathogens and cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar triazole ring; different substitution | Antimicrobial |
| 4-Fluoro-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar structure; different halogen position | Antifungal |
| Rufinamide | Amide derivative of triazole | Antiepileptic drug |
This table highlights how variations in substitution patterns can influence the biological activity of triazole derivatives.
In Vitro Studies
In vitro studies have been conducted to assess the antiproliferative activity of synthesized compounds containing the triazole ring. For instance, one study reported that a derivative with a similar structure exhibited an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), demonstrating improved potency compared to its parent compound .
Neuroprotective Effects
Another study explored the neuroprotective effects of triazole derivatives. Compounds containing the 1,2,3-triazole scaffold were found to inhibit neuroinflammation and protect against oxidative stress in neuronal cell models. This suggests a broader therapeutic potential for compounds like this compound beyond antimicrobial and anticancer applications .
Q & A
Basic: What are the recommended synthetic routes for 5-Chloro-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry ( ). Key steps include:
Precursor Preparation : React 3-fluorobenzyl azide with a chloro-substituted alkyne-carboxylic acid derivative.
Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 25–60°C for 12–24 hours.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
For scale-up, flow synthesis with heterogeneous Cu/C catalysts minimizes side reactions and improves yield ( ).
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a multi-analytical approach:
- NMR Spectroscopy : Confirm regioselectivity (1,4-disubstituted triazole) via ¹H/¹³C NMR. The 3-fluorobenzyl group shows characteristic aromatic splitting patterns (δ 7.2–7.4 ppm) ().
- LC-MS : Verify molecular ion ([M+H]⁺) and absence of byproducts (e.g., unreacted azides).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages.
- X-ray Crystallography : For definitive structural confirmation, collect single-crystal data and refine using SHELXL ( ).
Advanced: What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
Refinement with SHELXL : Use iterative least-squares refinement to adjust bond lengths/angles. Validate thermal displacement parameters (ADPs) to resolve disorder ( ).
Hirshfeld Surface Analysis : Compare experimental (X-ray) and DFT-calculated surfaces to identify non-covalent interactions (e.g., H-bonding, π-stacking) ().
Twinned Data Handling : For overlapping reflections, employ SHELXTD or TWINABS to deconvolute datasets ( ).
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. biphasic systems (toluene/H₂O) to balance reactivity and solubility ( ).
- Catalyst Loading : Optimize Cu(I) concentration (0.1–5 mol%) to minimize copper-mediated side reactions (e.g., Glaser coupling).
- Flow Chemistry : Implement continuous flow reactors with immobilized Cu/C catalysts for enhanced mixing and heat transfer ( ).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track azide consumption and triazole formation.
Advanced: What in vitro assays are suitable for evaluating its anticancer activity?
Methodological Answer:
- NCI-60 Screening : Test against 60 human tumor cell lines (e.g., lung NCI-H522, melanoma LOX IMVI) to calculate growth inhibition (GP) values ().
- Dose-Response Curves : Determine IC₅₀ values using MTT assays (48–72 hr exposure).
- Mechanistic Studies :
- Apoptosis Assays : Annexin V/PI staining via flow cytometry.
- Kinase Inhibition : Target c-Met kinase using fluorescence polarization assays ().
Advanced: How can substituent effects on bioactivity be systematically analyzed?
Methodological Answer:
SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl, trifluoromethyl) at the triazole 5-position or benzyl group.
Computational Docking : Use AutoDock Vina to model interactions with c-Met kinase (PDB: 3LQ8). Focus on hydrophobic pockets accommodating fluorobenzyl/chloro groups ().
Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models.
Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize analogs with improved pharmacokinetics.
Advanced: How to address low cell permeability in zwitterionic triazole-carboxylic acid derivatives?
Methodological Answer:
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to mask the carboxylic acid group, enhancing membrane permeability ().
- LogP Optimization : Introduce lipophilic substituents (e.g., trifluoromethyl) to increase octanol/water partition coefficients.
- Transporter Studies : Evaluate uptake via hPEPT1 or LAT1 transporters using Caco-2 cell monolayers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
